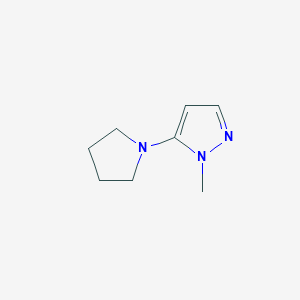

1-Methyl-5-(pyrrolidin-1-yl)-1H-pyrazole

Description

Contextualization within Contemporary Pyrazole (B372694) Chemistry Research

Contemporary research in pyrazole chemistry is vibrant and expansive, largely fueled by the discovery of numerous pyrazole derivatives with a wide array of biological activities. researchgate.netacs.org Scientists are continually exploring new synthetic methodologies to access functionalized pyrazoles and to modify the pyrazole core to fine-tune its electronic and steric properties. uni.lusemanticscholar.org The introduction of various substituents, such as the pyrrolidine (B122466) ring in 1-Methyl-5-(pyrrolidin-1-yl)-1H-pyrazole, is a key strategy to modulate the compound's physicochemical characteristics and biological profile. Research on analogous compounds, particularly 5-aminopyrazole derivatives, is a significant area of focus, providing valuable insights into the reactivity and potential applications of pyrazoles bearing nitrogen-containing substituents at the 5-position. uni.ludntb.gov.ua

Strategic Importance of the Pyrazole Scaffold in Chemical Science

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in potent, selective, and drug-like molecules. researchgate.net This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. sigmaaldrich.com The metabolic stability of the pyrazole ring further enhances its desirability in drug design. uni.lu Its structural versatility allows for the creation of large and diverse chemical libraries for high-throughput screening.

Overview of Advanced Academic Research Trajectories for the Compound

While specific academic research on this compound is not extensively documented in publicly available literature, research on closely related pyrazole derivatives offers insights into potential research trajectories. A significant area of investigation for analogous compounds is in the development of inhibitors for biological targets such as protein kinases and the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, which is crucial in cancer immunotherapy. beilstein-journals.org Molecular docking studies on similar pyrazole derivatives have shown that the pyrazole ring can engage in crucial π-π and π-anion interactions with protein active sites. beilstein-journals.org

A plausible research trajectory for this compound would involve its synthesis and subsequent evaluation in various biological assays. Given the prevalence of the pyrrolidine moiety in bioactive compounds, its incorporation into the pyrazole scaffold could lead to novel pharmacological properties. Areas of investigation could include its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Fundamental Principles Guiding the Investigation of Heterocyclic Systems

The investigation of heterocyclic systems like this compound is guided by fundamental principles of organic chemistry. These include understanding the aromaticity and electronic nature of the heterocyclic ring, the reactivity of the ring towards electrophilic and nucleophilic substitution, and the influence of substituents on this reactivity. The synthesis of such compounds relies on well-established cyclization and functionalization reactions.

Characterization of newly synthesized heterocyclic compounds is paramount and involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the precise connectivity of atoms, while Mass Spectrometry (MS) confirms the molecular weight. Infrared (IR) spectroscopy helps to identify key functional groups.

Detailed Research Findings

Due to the limited specific research on this compound, this section will focus on plausible synthetic routes and expected properties based on the extensive literature on related pyrazole derivatives.

A general and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine (B178648) derivative. In the case of this compound, a potential synthetic pathway could start from 1-methyl-5-aminopyrazole. This intermediate can be synthesized through the reaction of a suitable β-ketonitrile with methylhydrazine. Subsequently, the amino group can be reacted with 1,4-dihalobutane to form the pyrrolidine ring.

A plausible synthetic scheme is presented below:

Scheme 1: Plausible Synthesis of this compoundStep 1: Synthesis of 1-Methyl-5-aminopyrazole A suitable β-ketonitrile is reacted with methylhydrazine in a solvent such as ethanol, often in the presence of a base, to yield 1-methyl-5-aminopyrazole.

Step 2: Formation of the Pyrrolidine Ring 1-Methyl-5-aminopyrazole is then reacted with 1,4-dibromobutane (B41627) in the presence of a non-nucleophilic base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This results in a double N-alkylation to form the pyrrolidine ring, yielding the final product, this compound.

Data Tables

The following tables provide predicted and known data for the target compound and its related precursors.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₁₃N₃ | 151.21 | Not available |

| 1-Methyl-5-aminopyrazole | C₄H₇N₃ | 97.12 | 1005-48-7 |

| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 |

| 1-Methyl-5-[(pyrrolidin-3-yl)methyl]-1H-pyrazole | C₉H₁₅N₃ | 165.24 | 1594495-56-3 beilstein-journals.org |

| 1-methyl-5-(pyrrolidin-3-yl)-1h-pyrazole hydrochloride | C₈H₁₄ClN₃ | 187.67 | Not available uni.lu |

| 1-methyl-5-(pyrrolidin-2-yl)-1h-pyrazole dihydrochloride | C₈H₁₅Cl₂N₃ | 224.13 | Not available uni.lu |

Table 2: Spectroscopic Data for a Related Compound: 1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole semanticscholar.org

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, δ) | 7.47 (s, 1H), 7.42 (s, 1H), 6.20 (s, 1H), 4.15 (dd, J = 13.6 Hz and 4.8 Hz, 1H), 3.99 (dd, J = 13.6 Hz and 7.9 Hz, 1H), 3.49–3.56 (m, 1H), 2.91–2.96 (m, 1H), 2.83–2.89 (m, 1H), 2.14 (s, 1H), 1.79–1.90 (m, 1H), 1.64–1.79 (m, 2H), 1.36–1.44 (m, 1H) |

| ¹³C NMR (CDCl₃, δ) | 139.5, 129.7, 105.3, 58.6, 57.1, 46.4, 29.0, 25.2 |

| MS (APCI) | 152 (MH⁺) |

Note: The spectroscopic data provided is for a structurally similar compound and is intended to give an indication of the expected spectral characteristics of this compound.

Structure

3D Structure

Properties

CAS No. |

141893-36-9 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-methyl-5-pyrrolidin-1-ylpyrazole |

InChI |

InChI=1S/C8H13N3/c1-10-8(4-5-9-10)11-6-2-3-7-11/h4-5H,2-3,6-7H2,1H3 |

InChI Key |

REEZOCQWHKLUGF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)N2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches to 1 Methyl 5 Pyrrolidin 1 Yl 1h Pyrazole and Its Analogues

Retrosynthetic Analysis of the 1-Methyl-5-(pyrrolidin-1-yl)-1H-pyrazole Framework

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials. advancechemjournal.com For this compound, two primary disconnections are considered, as illustrated in the retrosynthesis map.

The first key disconnection (C-N bond) severs the bond between the pyrazole (B372694) C-5 position and the pyrrolidine (B122466) nitrogen. This suggests a forward synthesis involving the reaction of a C-5 functionalized pyrazole (e.g., with a leaving group like a halogen) with pyrrolidine. This approach falls under nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions.

The second set of disconnections breaks down the pyrazole ring itself. The most common strategy for pyrazole synthesis is the reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgmdpi.com This leads to two potential precursor sets:

Path A: Methylhydrazine and a 1,3-dicarbonyl compound functionalized for subsequent reaction with pyrrolidine.

Path B: A more complex hydrazine pre-functionalized with the pyrrolidinyl group and a simple 1,3-dicarbonyl compound.

This analysis lays the groundwork for the specific synthetic routes detailed below.

Established Synthetic Routes for the Core 1H-Pyrazole Structure

The most prevalent and classic method for synthesizing the pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, most notably a 1,3-diketone (Knorr pyrazole synthesis). beilstein-journals.orgmdpi.com This approach is straightforward and offers a route to a wide variety of substituted pyrazoles. nih.gov

The reaction involves the condensation of a hydrazine, acting as a bidentate nucleophile, with a 1,3-dicarbonyl compound or its analogues, such as α,β-unsaturated ketones. mdpi.comnih.gov For the target molecule's framework, this would involve reacting methylhydrazine with a suitable 1,3-dicarbonyl precursor. A significant challenge in using unsymmetrical 1,3-diketones is controlling the regioselectivity, as the reaction can potentially yield two different regioisomers. mdpi.com However, reaction conditions, including solvent and temperature, can be optimized to favor the desired isomer. nih.gov For instance, microwave-assisted synthesis has been shown to produce 3,5-disubstituted-1H-pyrazoles with high yields and short reaction times. mdpi.com

Table 1: Examples of Reagents for Pyrazole Synthesis via Cyclocondensation

| Hydrazine Derivative | 1,3-Dicarbonyl Precursor Type | Resulting Core Structure |

|---|---|---|

| Hydrazine Hydrate | 1,3-Diketones | 3,5-Disubstituted-1H-pyrazole |

| Phenylhydrazine (B124118) | β-Ketoesters | 1-Phenyl-5-pyrazolone |

| Methylhydrazine | α,β-Unsaturated Ketones | 1-Methylpyrazoline (requires oxidation) |

Beyond the traditional Knorr synthesis, several other methods have been developed to construct the pyrazole ring.

1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition of a diazo compound with an alkyne. It provides a powerful tool for creating substituted pyrazoles with high regioselectivity. nih.gov

Multicomponent Reactions (MCRs): MCRs offer an efficient way to build complex molecules in a single step from three or more starting materials. beilstein-journals.org For instance, a one-pot reaction of terminal alkynes, aromatic aldehydes, molecular iodine, and hydrazines can produce 1,3,5-trisubstituted pyrazoles in good yields. nih.gov Another approach involves the reaction of aldehydes, malononitrile, and hydrazines. beilstein-journals.org

Synthesis from other Heterocycles: Pyrazoles can sometimes be synthesized through the transformation of other heterocyclic rings. This is a less common but viable pathway depending on the availability of the starting heterocycle.

Specific Methodologies for Introducing the Pyrrolidinyl Moiety at C-5

Once the 1-methyl-1H-pyrazole core is established with a suitable functional group at the C-5 position, the final step is the introduction of the pyrrolidinyl group. Electrophilic substitution on the pyrazole ring typically occurs at the C-4 position, while nucleophilic attacks are favored at C-3 and C-5. nih.gov

Nucleophilic aromatic substitution (SNAr) is a direct method for introducing the pyrrolidinyl group. This strategy requires a pyrazole ring substituted at the C-5 position with a good leaving group, such as a halogen (e.g., 5-chloro-1-methyl-1H-pyrazole). The pyrazole ring itself is electron-rich, which generally disfavors nucleophilic attack. Therefore, the ring must be "activated" by the presence of a strong electron-withdrawing group (EWG), such as a formyl (-CHO) or nitro (-NO₂) group, typically at the C-4 position. capes.gov.brencyclopedia.pub

The reaction involves heating the activated 5-halopyrazole with pyrrolidine, which acts as the nucleophile, often in a suitable solvent. The rate and success of the reaction are significantly influenced by the nature of the substituent at the N-1 position. capes.gov.br Microwave-assisted reactions have been shown to facilitate the synthesis of 5-(N-alkyl)aminopyrazoles from 5-chloro-4-formylpyrazoles and primary amines in high yields. encyclopedia.pub

Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile tool for forming C-N bonds. nih.govnih.gov This method is often more general and proceeds under milder conditions than classical SNAr reactions, and it may not require a strongly activating EWG on the pyrazole ring.

The reaction typically involves coupling a 5-halo-1-methyl-1H-pyrazole (where the halogen can be Cl, Br, or I) with pyrrolidine in the presence of a palladium or copper catalyst, a suitable ligand (e.g., a phosphine (B1218219) ligand for palladium), and a base. researchgate.netmdpi.com The choice of catalyst system is crucial. For example, Pd-catalyzed amination of 4-bromo-1H-pyrazoles has been shown to be effective for aromatic amines, while Cu(I)-catalyzed amination of 4-iodo-1H-pyrazoles is more favorable for alkylamines like pyrrolidine. nih.gov These methods offer a high degree of functional group tolerance and are widely used in the synthesis of pharmaceuticals. acs.org

Table 2: Comparison of Methods for C-5 Pyrrolidinyl Introduction

| Method | Typical Substrate | Key Reagents | Conditions | Advantages |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 5-Halo-1-methyl-4-formyl-1H-pyrazole | Pyrrolidine, Base | High Temperature or Microwave encyclopedia.pub | Direct, no metal catalyst required. |

Direct Amination Approaches

The introduction of an amino group directly onto the pyrazole ring represents a significant synthetic strategy. One such approach involves the direct coupling of C-H/N-H bonds. For instance, the dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine can be achieved using a copper catalyst, leading to the formation of new C-N bonds and the synthesis of pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds mdpi.com. This highlights the potential for direct amination methodologies in constructing complex pyrazole-containing scaffolds.

In the context of synthesizing this compound, a direct amination approach could conceptually involve the reaction of a pre-functionalized pyrazole with pyrrolidine. For example, a pyrazole bearing a suitable leaving group at the 5-position could undergo nucleophilic substitution with pyrrolidine.

A plausible synthetic route, as suggested by the synthesis of related compounds, could involve the acylation of a pyrazole ring with pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine (B128534) . This would introduce the pyrrolidine moiety onto the pyrazole core. Subsequent specific methylation would then yield the final product.

Methylation Strategies for the N-1 Position of the Pyrazole Ring

The methylation of the N-1 position of the pyrazole ring is a critical step in the synthesis of this compound. Achieving regioselectivity in this step is paramount, as the pyrazole ring possesses two adjacent nitrogen atoms that can potentially be alkylated.

Regioselective Alkylation Techniques

The regioselectivity of pyrazole N-alkylation is influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions. For unsymmetrically substituted pyrazoles, a mixture of N-1 and N-2 alkylated isomers is often obtained.

Recent advancements have focused on developing highly regioselective methylation methods. One notable technique involves the use of α-halomethylsilanes as masked methylating reagents nih.govresearcher.life. These sterically bulky reagents significantly enhance the selectivity of N-alkylation in favor of the less sterically hindered nitrogen atom. Following alkylation, the silyl (B83357) group can be readily removed through protodesilylation using a fluoride (B91410) source and water to yield the N-methyl pyrazole. This method has demonstrated selectivities ranging from 92:8 to over 99:1 for the N1/N2 regioisomeric ratio across various pyrazole substrates nih.govresearcher.life.

Another strategy to control regioselectivity is through the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc) organic-chemistry.org. This approach has been shown to furnish 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity and in good yields organic-chemistry.org. While this method focuses on N-arylation, the principles of solvent effects on regioselectivity can be extended to N-methylation.

The following table summarizes the effect of different solvents on the regioselectivity of pyrazole formation from the condensation of a 1,3-diketone with an arylhydrazine, which provides insights into controlling regioselectivity in pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity of Pyrazole Synthesis

| Entry | Solvent | Regioisomeric Ratio (Major:Minor) | Yield (%) |

| 1 | Ethanol | 85:15 | 75 |

| 2 | Acetic Acid | 90:10 | 80 |

| 3 | DMF | 95:5 | 88 |

| 4 | DMAc | >98:2 | 92 |

This table is a representative example based on general findings in the literature and is for illustrative purposes.

Stereoselective Synthesis of Chiral Analogues (If Applicable to Derivatives)

While this compound itself is not chiral, the synthesis of chiral analogues, particularly those with stereocenters in the pyrrolidine ring or attached to the pyrazole core, is of significant interest in medicinal chemistry.

One approach to synthesizing chiral pyrazoles involves a 1,3-dipolar cycloaddition followed by a nih.govnih.gov-sigmatropic rearrangement with stereoretention. This method has been successfully applied to the synthesis of chiral pyrazoles with a stereogenic carbon attached to the N-1 position.

For derivatives of this compound, chirality can be introduced through the use of chiral pyrrolidine precursors. For example, starting with a chiral pyrrolidine derivative, such as (R)- or (S)-3-aminopyrrolidine, would lead to the corresponding chiral final product. The synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles has been reported, demonstrating the feasibility of incorporating chiral pyrrolidine moieties semanticscholar.org. These syntheses often involve the alkylation of the azole with a chiral electrophile derived from a protected chiral amino alcohol.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Temperature-controlled divergent synthesis has emerged as a green strategy for preparing pyrazole derivatives nih.gov. By simply adjusting the reaction temperature, the synthesis can be directed towards different products from common starting materials, often in ionic liquids or ethanol, which are considered greener solvents nih.gov.

Solvent-Free Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions, or solid-state synthesis, offer significant advantages in this regard. These reactions are often performed by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst.

While a specific solvent-free synthesis for this compound is not explicitly detailed in the provided search results, the general principles of solvent-free pyrazole synthesis can be applied. For example, the condensation of hydrazines with 1,3-dicarbonyl compounds, a fundamental step in pyrazole synthesis, can often be carried out under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction.

Catalyst Development for Enhanced Atom Economy

In the pursuit of sustainable chemical manufacturing, significant effort has been directed towards developing catalytic systems that enhance atom economy in pyrazole synthesis. Atom economy, a principle of green chemistry, seeks to maximize the incorporation of all materials from the starting reagents into the final product. researchgate.net This is often achieved through the use of efficient catalysts, green solvents, and innovative reaction setups like multicomponent reactions (MCRs). researchgate.netnih.gov

Recent advancements have focused on transition-metal catalysts, which can facilitate reactions with high selectivity and efficiency under milder conditions. For the synthesis of 1,5-disubstituted pyrazoles, copper(I) catalysts have been employed effectively. researchgate.netasianpubs.org For instance, a Cu(I)-catalyzed reaction of α,β-unsaturated cyanoesters with phenylhydrazine under ultrasound irradiation provides high yields of 1,5-disubstituted pyrazoles in short reaction times. asianpubs.org Ruthenium complexes have also been identified as potent catalysts for the cyclocondensation of propargyl alcohols and hydrazines to form 1,5-disubstituted pyrazoles. researchgate.net

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, further improving the green credentials of the synthesis. Nano-sized zinc oxide (nano-ZnO) has been reported as an eco-friendly and reusable catalyst for the synthesis of pyrazole derivatives via condensation reactions. researchgate.net Similarly, solid-supported catalysts and the use of aqueous media or solvent-free conditions represent significant strides in developing atom-economical synthetic routes. nih.govbme.hu For example, taurine (B1682933) has been used as a recyclable catalyst for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles in water. nih.gov

| Catalyst System | Reactants (Analogous Synthesis) | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Cu(I)(PPh3)2NO3 | α,β-Unsaturated cyanoester and Phenylhydrazine | Ethanol, Ultrasound (60 °C) | High yield, Reduced reaction time | researchgate.netasianpubs.org |

| Ruthenium Cyclopentadienone Complex | Secondary Propargyl Alcohols and Hydrazines | - | High efficiency for 1,5-disubstituted pyrazoles | researchgate.net |

| Nano-ZnO | Phenylhydrazine and Ethyl Acetoacetate | - | Reusable, Environmentally friendly | researchgate.net |

| KHSO4 | Aminopyrazoles and Alkynes | Aqueous Ethanol, Ultrasound | Green approach, Good yields | bme.hu |

| Taurine | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine | Water | Recyclable catalyst, Four-component reaction | nih.gov |

Derivatization Strategies for Structural Elucidation and Activity Modulation

Derivatization is a critical step in medicinal chemistry for fine-tuning the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For a molecule like this compound, derivatization can be targeted at either the pyrrolidine ring or the pyrazole core.

Functionalization of the Pyrrolidine Ring System

The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its three-dimensional structure which allows for effective exploration of pharmacophore space. nih.gov Functionalization of the pyrrolidine ring in a pyrrolidinyl-pyrazole conjugate can significantly influence its biological profile. nih.gov Strategies for derivatization can target different positions of the saturated ring.

The nitrogen atom of the pyrrolidine is a key site for substitution, but in the case of the title compound, it is already part of the link to the pyrazole. Therefore, functionalization would focus on the carbon atoms of the pyrrolidine ring. Introduction of substituents at the C-3 and C-4 positions is a common strategy to modulate the molecule's conformation and polarity. For example, hydroxylation, alkylation, or amination at these positions can create new hydrogen bonding opportunities or introduce steric bulk, which can alter the binding affinity and selectivity for a biological target. The stereochemistry of these new substituents is also crucial, as different stereoisomers can exhibit vastly different biological activities. nih.gov

Chemical Modifications on the Pyrazole Core

Halogenation is a common and effective method for introducing a versatile functional handle onto the pyrazole core. beilstein-archives.org The C-4 position of 5-aminopyrazole analogues can be readily halogenated using N-halosuccinimides (NCS, NBS, NIS) in solvents like DMSO, which can also act as a catalyst. beilstein-archives.org The resulting 4-halo-pyrazoles are valuable intermediates for further diversification through transition-metal-catalyzed cross-coupling reactions. beilstein-archives.org

Lithiation followed by electrophilic quench is another powerful strategy for functionalizing the pyrazole ring. The directed metalation of 1-methylpyrazole (B151067) is known to occur selectively at the C-5 position. acs.org For a 1,5-disubstituted pyrazole, direct metalation might be challenging, but lithiation of a pre-functionalized intermediate, such as a 4-bromo-1-methyl-pyrazole derivative, can be achieved. For example, treatment of 4-bromo-1-phenylsulphonylpyrazole with phenyllithium (B1222949) results in regioselective lithiation at the C-5 position. rsc.org This lithiated intermediate can then react with a wide range of electrophiles to introduce new substituents. A similar strategy could be envisioned for analogues of the title compound. For instance, lithiation of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole and subsequent reaction with an electrophile allows for the introduction of groups like aldehydes and carboxylic acids. enamine.net

| Electrophile | Functional Group Introduced | Reference (Analogous Reactions) |

|---|---|---|

| N-Halosuccinimides (NCS, NBS, NIS) | -Cl, -Br, -I | beilstein-archives.org |

| Dimethylformamide (DMF) | -CHO (Aldehyde) | enamine.net |

| Carbon Dioxide (CO2) | -COOH (Carboxylic Acid) | enamine.net |

| Iodine (I2) | -I | nih.gov |

| Pinacolborane | -B(pin) (Boronic Ester) | enamine.net |

Synthesis of Isotopic Variants for Mechanistic Studies

The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and quantifying analytes in complex matrices. researchgate.net For pyrazole-containing compounds, isotopic labeling, particularly with deuterium (B1214612) (²H or D), can provide crucial insights. researchgate.net

Several methods have been developed for the deuteration of heterocyclic compounds. Base-mediated H-D exchange is one common approach. nih.govresearchgate.net For instance, treating pyridyl phosphonium (B103445) salts with a base like KOtBu in a deuterated solvent such as DMSO-d₆ can lead to deuteration at specific positions on the ring. nih.gov This strategy relies on the increased acidity of certain ring protons, which can be influenced by activating groups. nih.gov

Another method involves the reductive ring-opening of cyclopropane (B1198618) precursors using reagents like Samarium(II) Iodide (SmI₂) in the presence of a deuterium source like D₂O, which allows for site-selective deuteration. acs.org More direct methods include the use of deuterated starting materials in the initial synthesis. A novel synthetic path to deuterated 1,3-disubstituted pyrazoles was developed based on the reaction of vinyl ethers with hydrazonoyl chlorides, where deuterated vinyl ethers can be used to introduce the label. researchgate.net

For this compound, synthesizing a deuterated version could involve using deuterated methyl iodide for the N-methylation step or developing a specific H-D exchange protocol for the pyrazole or pyrrolidine rings. Such labeled variants would be invaluable for mechanistic studies of its formation or its interactions with biological systems. mdpi.com

Computational and Theoretical Investigations of 1 Methyl 5 Pyrrolidin 1 Yl 1h Pyrazole

Quantum Chemical Characterization

Quantum chemical methods are pivotal in understanding the intrinsic electronic properties of a molecule. For 1-Methyl-5-(pyrrolidin-1-yl)-1H-pyrazole, these calculations would elucidate the distribution of electrons and the molecule's reactivity.

The electronic structure of this compound can be investigated using molecular orbital (MO) theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine (B122466) and pyrazole (B372694) rings, particularly the nitrogen atoms. The LUMO, conversely, would likely be distributed over the pyrazole ring system.

Table 1: Illustrative Molecular Orbital Properties of this compound

| Property | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO. |

Note: These values are hypothetical and serve as an example of what a computational study might reveal.

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

In this compound, the ESP surface would likely show a significant negative potential around the nitrogen atoms of the pyrazole and pyrrolidine rings due to the presence of lone pairs of electrons. The hydrogen atoms of the methyl group and the pyrrolidine ring would exhibit a positive potential.

Theoretical calculations for this compound would likely predict a significant dipole moment due to the presence of the electronegative nitrogen atoms and the asymmetry of the molecule. The polarisability would provide insight into the molecule's non-covalent interactions.

Table 2: Illustrative Calculated Dipole Moment and Polarisability of this compound

| Property | Illustrative Value | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarisability (α) | 150 | Bohr³ |

Note: These values are hypothetical and serve as an example of what a computational study might reveal.

Conformational Landscape and Energy Minima Studies

The three-dimensional structure and flexibility of this compound are key to its properties. Conformational analysis aims to identify the stable arrangements of the atoms (conformers) and the energy barriers between them.

Molecular mechanics (MM) methods offer a computationally less expensive way to study large systems and long-timescale phenomena. However, they rely on a set of parameters known as a force field. For a novel molecule like this compound, existing force fields may not have accurate parameters for all the necessary atom types, bonds, angles, and dihedrals.

A crucial step would be the parameterization of a force field specifically for this molecule. This process typically involves fitting the MM potential energy function to higher-level quantum mechanical data, such as potential energy surfaces calculated with ab initio or DFT methods.

To accurately map the conformational landscape, ab initio (from first principles) and Density Functional Theory (DFT) methods are employed. A conformational scan involves systematically changing a specific dihedral angle (for example, the bond connecting the pyrrolidine ring to the pyrazole ring) and calculating the energy at each step. This process reveals the low-energy conformers (energy minima) and the transition states (energy maxima) that separate them.

For this compound, key dihedral angles to scan would include the rotation around the C-N bond linking the two rings and the puckering of the pyrrolidine ring. The results would indicate the preferred orientation of the pyrrolidine ring relative to the pyrazole ring.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a important computational tool for understanding the dynamic nature of molecules and their interactions with the environment. eurasianjournals.com For this compound, MD simulations can elucidate its behavior in various solvents, which is crucial for predicting its solubility, stability, and transport properties.

Simulations would typically be performed using force fields like Amber or GAFF (General Amber Force Field) to define the interatomic forces. nih.gov The compound would be placed in a simulation box filled with explicit solvent molecules, such as water or dimethyl sulfoxide (B87167) (DMSO), to mimic solution conditions. The system's energy is then minimized, followed by a period of heating and equilibration to bring it to the desired temperature and pressure. Finally, a production run is performed, during which the trajectory of each atom is calculated and stored over time.

Analysis of these trajectories provides a wealth of information. The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms can be monitored to assess its conformational stability over the simulation time. researchgate.net Similarly, the Root Mean Square Fluctuation (RMSF) of individual atoms reveals the flexibility of different parts of the molecule, such as the pyrrolidine ring compared to the pyrazole core. researchgate.net

Solvent effects are investigated by calculating properties like the radial distribution function (RDF) between specific atoms of the solute and solvent molecules. This reveals the structure of the solvation shell and the strength of interactions. Furthermore, the solvation free energy can be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), which provides a quantitative measure of how favorably the molecule interacts with the solvent. nih.gov For instance, studies on other pyrazole derivatives have utilized the SMD (Solvation Model based on Density) to calculate solvation energies in different solvents, finding that negative solvation energies indicate good solubility. researchgate.net

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, GAFF | Defines the potential energy of the system. |

| Solvent Model | TIP3P (for water), Explicit DMSO | Represents the solvent environment. |

| Simulation Time | 50-100 ns | Allows for sufficient sampling of conformational space. rsc.org |

| Analysis Metrics | RMSD, RMSF, RDF | To assess stability, flexibility, and solvent interactions. |

| Solvation Energy | MM/PBSA, SMD | To quantify solvent effects on stability. |

Table 1: Typical parameters for molecular dynamics simulations of this compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the synthesis and potential degradation of this compound.

The synthesis of 1-substituted-5-aminopyrazoles often involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine (B178648). For this compound, a plausible synthesis could involve the reaction of a pyrrolidine-containing β-enaminonitrile with methylhydrazine.

Computational methods, particularly Density Functional Theory (DFT), can be used to map out the potential energy surface of this reaction. By calculating the energies of reactants, intermediates, transition states, and products, the most likely reaction pathway can be determined. Transition state theory is central to this, where the identification of the transition state structure—a first-order saddle point on the potential energy surface—is key. The energy barrier (activation energy) associated with the transition state determines the reaction rate.

For related pyrazole syntheses, computational studies have elucidated the mechanism, including the identification of key transition states for the cyclization and dehydration steps. rsc.orgnih.gov For the synthesis of this compound, a computational study would likely investigate the initial nucleophilic attack of the methylhydrazine on the enaminonitrile, followed by intramolecular cyclization and subsequent elimination of ammonia (B1221849) to form the aromatic pyrazole ring. The effect of catalysts, such as acids or bases, on the transition state energies can also be modeled.

| Reaction Step | Computational Method | Information Gained |

| Nucleophilic Attack | DFT (e.g., B3LYP/6-31G*) | Geometry and energy of the initial adduct. |

| Intramolecular Cyclization | Transition State Search (e.g., QST2/QST3) | Structure and energy of the cyclization transition state. |

| Elimination | IRC (Intrinsic Reaction Coordinate) | Confirmation that the transition state connects reactants and products. |

Table 2: Computational workflow for elucidating the synthesis of this compound.

Understanding the stability of a compound requires investigating its potential degradation pathways. For this compound, this could involve oxidation, hydrolysis, or photolytic cleavage. Computational studies can model these processes to predict the compound's shelf-life and potential metabolites.

One common degradation route for organic molecules is autoxidation, which involves reaction with molecular oxygen. DFT calculations can be used to determine the bond dissociation energies of C-H bonds in the molecule. The weakest C-H bond is the most likely site for initial hydrogen abstraction by a radical species, initiating a chain reaction. For the target compound, the C-H bonds on the pyrrolidine ring, particularly those alpha to the nitrogen, would be of interest.

Chemoinformatic Analysis for Scaffold Exploration and Diversity

Chemoinformatics provides a suite of computational tools to analyze and compare chemical structures, which is particularly useful in drug discovery for identifying novel compounds with similar properties.

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. nih.gov Scaffold hopping is a computational technique used to identify alternative core structures (scaffolds) that can mimic the biological activity of the original molecule by presenting the key interacting functional groups in a similar spatial arrangement. For this compound, a scaffold hopping search could identify other five- or six-membered heterocyclic rings that could replace the pyrazole core while maintaining the relative positions of the methyl group and the pyrrolidine substituent.

Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties. The identification of isosteres for parts of the molecule can lead to new analogs with potentially improved properties. For example, the pyrrolidine ring could be replaced by other five-membered rings like tetrahydrofuran (B95107) or a cyclopentyl group to probe the importance of the nitrogen atom. Similarly, the methyl group on the pyrazole nitrogen could be replaced by an ethyl or a cyclopropyl (B3062369) group to explore the steric and electronic requirements at this position.

In the context of drug design, several metrics are used to assess the "quality" of a potential drug candidate. Ligand efficiency (LE) is a measure of the binding energy per heavy atom, providing an indication of how efficiently a molecule binds to its target. It is calculated as the change in Gibbs free energy of binding divided by the number of non-hydrogen atoms. While the binding energy requires an experimental value, theoretical predictions of binding affinity from docking studies can be used to estimate LE.

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). High lipophilicity can lead to poor solubility and increased metabolic clearance. Theoretical predictions of logP, such as cLogP or XLOGP3, are routinely calculated from the 2D structure of a molecule. nih.gov For this compound, these calculations would provide an early indication of its drug-like properties.

Lipophilic efficiency (LipE) combines potency and lipophilicity (LipE = pIC50 - logP) and is another important metric for lead optimization. Computational predictions of both potency and logP can provide a theoretical estimate of LipE for novel compounds.

| Chemoinformatic Property | Computational Tool/Method | Relevance |

| Scaffold Hopping | 3D Shape and Pharmacophore Searching | Discovery of novel active chemotypes. |

| Isosteric Replacement | Bioisosteric databases and analysis | Fine-tuning of molecular properties. |

| Ligand Efficiency (LE) | Estimated from docking scores | Measures binding efficiency per atom. |

| Lipophilicity (logP) | ALOGPS, XLOGP3, cLogP | Predicts ADME properties. nih.gov |

| Lipophilic Efficiency (LipE) | Calculated from predicted potency and logP | Balances potency and lipophilicity. |

Table 3: Chemoinformatic analyses for this compound.

Mechanistic Studies and Biological Target Engagement in Vitro and Cellular Contexts, Excluding Clinical Data

Receptor Binding and Ligand-Target Interaction Studies (In Vitro)

Surface Plasmon Resonance (SPR) for Binding KineticsThere are no published SPR studies characterizing the binding kinetics of this compound to any biological target.

Insufficient Data Available for "1-Methyl-5-(pyrrolidin-1-yl)-1H-pyrazole"

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient data to generate a detailed article on the chemical compound “this compound” according to the specified outline.

Extensive searches were conducted to find information regarding the mechanistic studies, biological target engagement, and structure-activity relationships of this specific compound. These searches included queries for:

Isothermal Titration Calorimetry (ITC) for thermodynamic analysis

Cellular assays for investigating molecular mechanisms (including reporter gene assays, gene expression profiling, and protein expression analysis)

Structure-Activity Relationship (SAR) studies, including the design and synthesis of focused compound libraries.

The search results did not yield any specific studies or detailed research findings for "this compound." While the searches returned information on other pyrazole (B372694) derivatives and general methodologies, this information is not applicable to the specific compound requested.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline and focuses solely on “this compound.”

Structure-Activity Relationship (SAR) Studies in Biological Contexts (In Vitro)

Elucidation of Pharmacophoric Features

The pharmacophoric features of a molecule describe the essential spatial arrangement of atoms or functional groups necessary for its biological activity. For this compound, these features can be deduced from its constituent parts: the 1-methyl-pyrazole core and the 5-pyrrolidinyl substituent.

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions. nih.govresearchgate.net The nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds can engage in weaker hydrogen bonding. The aromatic nature of the ring allows for π-π stacking and hydrophobic interactions with biological targets. nih.gov The N-methyl group at position 1 is a common feature in pyrazole-containing drugs, often enhancing metabolic stability and modulating the electronic properties of the ring. nih.gov

The pyrrolidine (B122466) ring is a five-membered saturated nitrogen heterocycle. Its non-planar, three-dimensional structure allows it to explore pharmacophore space more effectively than a flat aromatic ring. researchgate.net The nitrogen atom in the pyrrolidine ring is basic and can act as a hydrogen bond acceptor or be protonated to form a salt bridge with an acidic residue in a protein's active site. pharmablock.com The stereochemistry of substituents on the pyrrolidine ring can be crucial for biological activity, as different stereoisomers can lead to distinct binding modes and biological profiles. nih.gov

A hypothetical pharmacophore model for this compound would likely include:

A hydrogen bond acceptor feature associated with the nitrogen atoms of the pyrazole ring.

A second hydrogen bond acceptor feature corresponding to the nitrogen atom of the pyrrolidine ring.

A hydrophobic/aromatic region defined by the pyrazole ring.

A three-dimensional spatial feature contributed by the non-planar pyrrolidine ring.

Studies on pyrazole derivatives with antiproliferative activity have led to the development of pharmacophore models. For instance, a three-point model for a series of pyrazole derivatives identified two hydrophobic groups and one hydrogen bond acceptor as key features for activity. pjps.pk Another study on pyrazole derivatives as anti-tubercular agents developed a five-point pharmacophore model (AADHR_1) which included two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and a ring aromatic feature. nih.gov

Table 1: Postulated Pharmacophoric Features of this compound

| Feature | Structural Origin | Potential Interaction |

| Hydrogen Bond Acceptor 1 | Pyrazole Ring Nitrogens | Interaction with hydrogen bond donors (e.g., -NH, -OH groups) on a target protein. |

| Hydrogen Bond Acceptor 2 | Pyrrolidine Ring Nitrogen | Interaction with hydrogen bond donors or formation of salt bridges upon protonation. |

| Aromatic/Hydrophobic Core | Pyrazole Ring | π-π stacking or hydrophobic interactions with aromatic or aliphatic residues. |

| 3D Spatial Feature | Pyrrolidine Ring | Defines specific spatial orientation for optimal binding in a protein pocket. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

For a series of compounds including analogs of this compound, a QSAR study would involve synthesizing a library of derivatives with variations at different positions of the pyrazole and pyrrolidine rings. The biological activity of these compounds would be measured, and then correlated with various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties).

Numerous QSAR studies have been performed on pyrazole derivatives, highlighting the importance of different structural features for various biological activities. For example, a QSAR study on pyrazole analogs with antiproliferative activity against a human colorectal adenocarcinoma cell line resulted in a robust model with a high correlation coefficient (r² = 0.9395), indicating a strong relationship between the selected descriptors and the observed activity. eurjchem.com Another 2D-QSAR study on pyrazole derivatives against several cancer cell lines identified key molecular descriptors that could be used to predict anticancer activity. nih.gov

In the context of this compound, a QSAR model could be developed by systematically modifying the substituents. For instance, the methyl group on the pyrazole nitrogen could be replaced with other alkyl or aryl groups, and the pyrrolidine ring could be substituted or replaced with other cyclic amines.

Table 2: Hypothetical QSAR Study Design for this compound Analogs

| Position of Variation | Example Modifications | Descriptors to Evaluate |

| Pyrazole N1-substituent | Ethyl, Propyl, Phenyl | Steric (e.g., molar refractivity), Electronic (e.g., Hammett constants) |

| Pyrrolidine Ring | Hydroxylation, Methylation | Polarity (e.g., logP), Topological (e.g., Wiener index) |

| Pyrrolidine Replacement | Piperidine, Morpholine | Molecular shape indices, Dipole moment |

The resulting QSAR models could provide valuable insights into the structure-activity relationships of this class of compounds and guide the design of more potent and selective analogs.

Target Identification and Validation Methodologies (In Vitro)

Identifying the molecular target of a bioactive compound is a critical step in understanding its mechanism of action. Several in vitro methodologies can be employed for this purpose.

Affinity Chromatography and Proteomics Approaches

Affinity chromatography is a powerful technique for isolating the binding partners of a small molecule from a complex biological sample, such as a cell lysate. This method involves immobilizing a derivative of the compound of interest onto a solid support (e.g., agarose (B213101) beads). This "bait" is then used to "fish" for its binding partners ("prey") from the lysate. The bound proteins are subsequently eluted and identified using mass spectrometry-based proteomics.

For this compound, a suitable derivative would need to be synthesized that incorporates a linker for attachment to the chromatography matrix, without significantly disrupting its binding to the target protein. A photo-affinity labeling approach could also be used, where the derivative contains a photo-reactive group that forms a covalent bond with the target upon UV irradiation, allowing for more stringent washing conditions and the capture of transient or weak interactions. nih.gov

A study on pyrazolone-based protein aggregation inhibitors successfully used photoaffinity labeling and affinity purification to identify the 14-3-3 family of proteins as their direct cellular targets. nih.gov This demonstrates the feasibility of this approach for pyrazole-like scaffolds.

Genetic Perturbation Studies in Cell Lines

Genetic perturbation techniques, such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout, can be used to validate potential drug targets identified through other methods. The rationale is that if a compound exerts its effect by inhibiting a specific protein, then reducing the expression of that protein should mimic or alter the cellular response to the compound.

For example, if affinity chromatography suggests that this compound binds to a particular kinase, one could use siRNA to knock down the expression of that kinase in a cell line. If the knockdown cells show a similar phenotype to cells treated with the compound, or if they become resistant to the compound, it provides strong evidence that the kinase is indeed the target. Large-scale genetic perturbation screens can also be used to identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby pointing to its target or pathway. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research Settings

Advanced Chromatographic Methodologies for Research Applications

Preparative Chromatography for Analogue Synthesis and Purification

The synthesis of analogues of 1-Methyl-5-(pyrrolidin-1-yl)-1H-pyrazole and its subsequent purification to a high degree of purity are critical steps in preclinical research and drug discovery. Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, allowing for the isolation of the target compound from complex reaction mixtures.

The general synthetic approach to pyrazole (B372694) derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov For this compound, a potential route could involve the reaction of a suitably substituted β-ketoester with methylhydrazine. The purification of the resulting crude product would typically employ preparative reversed-phase HPLC.

A typical preparative HPLC method for a compound like this compound would involve a C18 column, which separates compounds based on their hydrophobicity. ijcpa.in A gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used. ijcpa.in The separation is scalable and can be adapted for the isolation of impurities, which is crucial for subsequent analytical and biological studies. sielc.com

Table 1: Illustrative Preparative HPLC Parameters for Purification

| Parameter | Value |

| Column | C18, 10 µm, 250 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 80 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 mL (of concentrated crude mixture) |

This table presents a hypothetical set of parameters for the preparative purification of this compound, based on common practices for similar heterocyclic compounds.

Following purification, the collected fractions are analyzed for purity, and the solvent is removed, typically by lyophilization or rotary evaporation, to yield the purified compound. The purity is often assessed by analytical HPLC, confirming the absence of starting materials, byproducts, and other impurities.

Electrochemical Characterization for Redox Behavior and Sensing Applications

The electrochemical properties of pyrazole derivatives are of significant interest, as they can provide insights into their redox behavior and potential applications in electrochemical sensors. nih.gov The electron-rich nature of the pyrazole ring, coupled with the electron-donating effects of the N-methyl and pyrrolidinyl substituents in this compound, suggests that it would be susceptible to oxidation.

Cyclic voltammetry (CV) is the primary technique used to investigate the electrochemical behavior of such compounds. nih.gov In a typical CV experiment, the potential of a working electrode is swept linearly versus time, and the resulting current is measured. This allows for the determination of oxidation and reduction potentials. For a compound like this compound, an irreversible oxidation wave would be expected due to the electron-donating groups facilitating the removal of electrons from the pyrazole or pyrrolidine (B122466) nitrogen atoms.

The redox potential of pyrazole derivatives can be influenced by the nature and position of substituents on the pyrazole ring. nih.gov The presence of the electron-donating pyrrolidine group at the 5-position is expected to lower the oxidation potential compared to unsubstituted 1-methylpyrazole (B151067).

Table 2: Predicted Electrochemical Properties of this compound

| Parameter | Predicted Value/Behavior |

| Technique | Cyclic Voltammetry |

| Working Electrode | Glassy Carbon Electrode |

| Redox Process | Irreversible Oxidation |

| Expected Oxidation Potential (Epa) | +0.8 to +1.2 V vs. Ag/AgCl |

| Influence of Substituents | Electron-donating groups lower the oxidation potential |

This table provides predicted electrochemical characteristics for this compound based on the known behavior of similar N-alkyl and amino-substituted pyrazoles.

The ability of pyrazole derivatives to act as ligands for metal ions also opens up possibilities for their use in electrochemical sensing. nih.gov The nitrogen atoms in the pyrazole and pyrrolidine rings can coordinate with metal ions, and this interaction can lead to a measurable change in the electrochemical response, forming the basis for a sensor.

Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures and for real-time reaction monitoring in synthetic chemistry. ijarnd.comnih.gov For a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed hyphenated techniques.

LC-MS is particularly well-suited for the analysis of pyrazole derivatives in various matrices. nih.gov It combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. In a typical LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte is ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight and structural information. For this compound, electrospray ionization (ESI) in positive mode would be effective, leading to the observation of the protonated molecule [M+H]+.

GC-MS is another valuable technique, particularly for volatile and thermally stable compounds. researchgate.netjeol.com In GC-MS, the sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. Electron ionization (EI) is a common ionization method in GC-MS, which often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can be used for structural elucidation and identification. The fragmentation of pyrazoles often involves cleavage of the N-N bond and loss of substituents. rsc.org For this compound, characteristic fragments would likely arise from the loss of the methyl group and fragmentation of the pyrrolidine ring.

Table 3: Typical Hyphenated Technique Parameters for Analysis

| Technique | Parameter | Value/Description |

| LC-MS/MS | Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile | |

| Ionization | Electrospray Ionization (ESI), Positive Mode | |

| Detection | Tandem Mass Spectrometry (MS/MS) for structural confirmation | |

| GC-MS | Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium | |

| Ionization | Electron Ionization (EI), 70 eV | |

| Detection | Mass Spectrometry (scan mode for identification) |

This table outlines typical starting parameters for the analysis of this compound using common hyphenated techniques.

These hyphenated techniques are crucial for monitoring the progress of the synthesis of this compound and its analogues, allowing for the rapid identification of products and byproducts, thus facilitating optimization of reaction conditions.

Emerging Applications and Future Research Directions of 1 Methyl 5 Pyrrolidin 1 Yl 1h Pyrazole

Potential as a Chemical Probe or Tool in Fundamental Biological Research

The pyrazole (B372694) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. nih.govuni.lu This suggests that 1-Methyl-5-(pyrrolidin-1-yl)-1H-pyrazole could serve as a valuable chemical probe for exploring fundamental biological processes. For instance, derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been synthesized and evaluated as potential agents against prostate cancer. nih.gov Specifically, compound H24 from one such study demonstrated the ability to completely block the expression of Prostate-Specific Antigen (PSA) at a concentration of 10µM and exhibited significant antiproliferative activity against LNCaP and PC-3 prostate cancer cell lines. nih.gov

Furthermore, pyrazole-containing compounds have been investigated as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint in oncology. acs.org A study focused on 4-arylindoline derivatives with a pyrazole moiety identified compounds with potent inhibitory activity, highlighting the role of the pyrazole scaffold in modulating protein-protein interactions. acs.org Given these precedents, this compound could be synthesized and screened in various biological assays to uncover its potential as a tool for studying cancer biology, immunology, or other disease areas where pyrazole derivatives have shown activity. nih.gov

| Related Compound | Biological Target/Application | Key Findings |

| 1-methyl-1H-pyrazole-5-carboxamide derivatives | Anti-prostate cancer | Compound H24 blocked PSA expression and showed antiproliferative activity. nih.gov |

| 4-arylindoline derivatives with pyrazole moiety | PD-1/PD-L1 interaction inhibitors | Identified potent inhibitors of this immune checkpoint. acs.org |

| 1-methyl-1H-pyrazol-5-amine derivatives | Antimicrobial agents | Showed potent antifungal and antibacterial activity. nih.gov |

Role in Materials Science and Polymer Chemistry (if applicable)

While specific applications of this compound in materials science have not been reported, the broader class of pyrazole-containing compounds is recognized for its utility in this field. mdpi.com The inherent aromaticity and electron-rich nature of the pyrazole ring can impart desirable photophysical properties, such as fluorescence, to materials. These properties are crucial for the development of organic light-emitting diodes (OLEDs), sensors, and imaging agents.

The pyrrolidine (B122466) substituent could also influence the material properties. For example, it could enhance the solubility of the compound in various solvents, facilitating its incorporation into polymer matrices. Furthermore, the nitrogen atoms in both the pyrazole and pyrrolidine rings could serve as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or porous properties. Future research could involve the synthesis of this compound and the characterization of its photophysical properties, as well as its potential as a monomer or building block in polymer synthesis.

Applications as a Ligand in Organometallic Chemistry or Catalysis

The nitrogen atoms within the pyrazole and pyrrolidine rings of this compound make it a promising candidate for use as a ligand in organometallic chemistry and catalysis. Pyrazole-based ligands are well-established in coordination chemistry and have been used to create a variety of metal complexes with diverse applications. For example, sterically hindered pyrazole ligands have been used to synthesize novel gold and silver clusters. nih.gov

The presence of both a pyrazole and a pyrrolidine ring could allow for a range of coordination modes, including monodentate, bidentate, or bridging coordination. This versatility could be exploited to synthesize metal complexes with specific geometries and electronic properties, which are crucial for catalytic applications. For instance, palladium complexes of pyrazole-based ligands have been used in cross-coupling reactions, a fundamental transformation in organic synthesis. The specific steric and electronic properties of this compound could lead to catalysts with unique reactivity or selectivity. Future work in this area would involve synthesizing the compound and exploring its coordination chemistry with various transition metals, followed by testing the resulting complexes in catalytic reactions.

| Metal | Type of Complex/Application | Reference |

| Gold (Au) | Pyrazolate clusters | nih.gov |

| Silver (Ag) | Pyrazolate clusters and coordination polymers | nih.gov |

| Copper (Cu) | Metalloligand helicates | nih.gov |

Academic Intellectual Property and Patent Landscape Analysis (Focus on Chemical Innovation)

The patent landscape for pyrazole derivatives is extensive, reflecting their importance in various fields, particularly in drug discovery. A search of patent databases reveals numerous patents claiming substituted pyrazoles for a wide range of therapeutic indications. For example, patents exist for pyrazole derivatives as modulators of kinases, which are important targets in oncology and inflammatory diseases.

The innovation in this area often focuses on the nature and position of substituents on the pyrazole ring, which are used to fine-tune the biological activity, selectivity, and pharmacokinetic properties of the compounds. The combination of a 1-methyl-pyrazole core with a 5-pyrrolidinyl substituent, as in the title compound, may represent a novel chemical space that could be explored for new intellectual property. A detailed analysis of the existing patent literature would be necessary to fully assess the novelty and patentability of this compound and its derivatives. Future patent applications in this area would likely focus on the synthesis of novel derivatives and their application in specific disease models.

Future Perspectives in Synthetic Methodology Development

While a specific synthetic route for this compound is not described in the literature, its synthesis can be envisioned based on established methods for the preparation of substituted pyrazoles. enamine.net A plausible approach would involve the reaction of a suitably substituted hydrazine (B178648), such as methylhydrazine, with a 1,3-dicarbonyl compound or its equivalent, which is a common method for constructing the pyrazole ring.

For instance, a retrosynthetic analysis suggests that the target compound could be prepared from a precursor containing the pyrrolidine ring attached to a three-carbon unit that can then be cyclized with methylhydrazine. Alternatively, a pre-formed 1-methyl-pyrazole with a suitable leaving group at the 5-position could be reacted with pyrrolidine in a nucleophilic substitution reaction. The development of an efficient and scalable synthesis of this compound would be a crucial first step in exploring its potential applications. Future research in this area could focus on optimizing the reaction conditions and exploring different synthetic strategies to access this compound and its derivatives in high yield and purity.

| Reaction Type | Key Reagents | Potential Application in Synthesis |

| Cyclocondensation | Methylhydrazine, 1,3-dicarbonyl compound | Formation of the pyrazole ring. |

| Nucleophilic Aromatic Substitution | 5-halo-1-methyl-pyrazole, Pyrrolidine | Introduction of the pyrrolidine moiety. |

| Cross-Coupling Reactions | 1-Methyl-5-boronic acid pinacol (B44631) ester, Pyrrolidine derivative | Formation of the C-N bond between the pyrazole and pyrrolidine rings. sigmaaldrich.com |

Integration with Artificial Intelligence and Machine Learning for De Novo Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the discovery and design of new molecules with desired properties. nih.govnih.govresearchgate.net These computational tools can be trained on large datasets of known molecules and their activities to learn the complex relationships between chemical structure and function. This knowledge can then be used to generate novel molecular structures, a process known as de novo design.

In the context of this compound, AI and ML could be employed in several ways. Generative models could be used to design new derivatives of this compound with optimized biological activity for a specific target. youtube.comyoutube.com For example, a model could be trained to predict the binding affinity of pyrazole derivatives to a particular protein and then used to generate new structures that are predicted to have high affinity. Similarly, AI models could be used to predict the material properties of new derivatives, guiding the synthesis of compounds with desired characteristics for applications in materials science. The integration of AI and ML into the research workflow for this compound could significantly accelerate the discovery of new applications for this promising chemical scaffold.

| AI/ML Technique | Application in Drug/Material Design | Potential Outcome |

| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures. | Generation of new pyrazole derivatives with desired properties. researchgate.net |

| Recurrent Neural Networks (RNNs) | Generation of molecules as string-based representations (SMILES). | Design of synthesizable molecules with optimized activity. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or properties from chemical structure. | Prioritization of synthetic targets with high potential. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.